4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
Description
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of a nitrophenyl group and an acetate ester makes this compound particularly interesting for various chemical and biological applications .
Properties
IUPAC Name |
[4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-10(20)23-14-7-5-11(6-8-14)16-17-15(18-24-16)12-3-2-4-13(9-12)19(21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRICNZLVCLAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate typically involves the reaction of 3-nitrobenzohydrazide with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and nucleophiles such as amines or alcohols. Major products formed from these reactions include amino derivatives, substituted phenyl oxadiazoles, and various ester derivatives.
Scientific Research Applications
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate include:
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: This compound has a butanoic acid group instead of an acetate group, which affects its solubility and reactivity.
4-nitrophenyl acetate: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate lies in its combination of functional groups, which provides a balance of chemical stability and reactivity, making it suitable for a variety of applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
